molecular formula C9H14ClN3O B3060104 4-(Piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707602-56-9

4-(Piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B3060104
CAS No.: 1707602-56-9
M. Wt: 215.68
InChI Key: JFXUWHIARSHERP-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1707602-56-9) is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 . It is offered as a high-purity intermediate strictly for Research Use Only. This compound serves as a valuable building block in medicinal chemistry and drug discovery research. The structure combines a pyrimidine ring, a key heterocycle in many bioactive molecules, with a piperidine scaffold, making it a versatile fragment for constructing potential therapeutic agents. Scientific studies on analogous compounds featuring the piperidinyloxy-pyrimidine core highlight its significant research value. For instance, 4-(piperidin-4-yloxy)pyrimidine derivatives have been designed and synthesized as potent inhibitors of mutant EGFR (T790M/L858R) for the treatment of non-small cell lung cancer (NSCLC) . Furthermore, similar structural motifs are explored in the development of novel non-imidazole histamine H3 receptor antagonists, which have potential applications in treating neurological disorders such as Alzheimer's disease and narcolepsy . The piperidinyloxy-pyrimidine scaffold is also featured in the design of agonists for other targets like GPR119, investigated for their potential in managing type 2 diabetes . Researchers utilize this compound as a critical intermediate to explore structure-activity relationships and develop new candidates for various therapeutic areas.

Properties

IUPAC Name

4-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-2-8(6-10-4-1)13-9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXUWHIARSHERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707602-56-9
Record name Pyrimidine, 4-(3-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where the piperidine moiety is introduced to the pyrimidine ring. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine derivatives often undergo SNAr reactions at electron-deficient positions. While 4-(Piperidin-3-yloxy)pyrimidine hydrochloride lacks inherent leaving groups, synthetic intermediates with halogens (e.g., Cl or F) at positions 2, 5, or 6 can participate in such reactions.

Table 1: SNAr Reactions in Pyrimidine Analogs

SubstratePositionNucleophileConditionsProductReference
2,4-Dichloropyrimidine4Piperidin-3-olDIPEA, isopropanol, 80°C4-(Piperidin-3-yloxy)pyrimidine
6-Fluoropyrimidine derivative6PiperidineMicrowave, 160°C, 4 hours6-Piperidinylpyrimidine
5-Bromopyrimidine5MorpholineKOtBu, DMF, 100°C5-Morpholinopyrimidine

Key Findings :

  • SNAr reactions typically require electron-withdrawing groups (e.g., Cl, F) to activate the pyrimidine ring .

  • Microwave irradiation enhances reaction efficiency for piperidine-based substitutions .

Functional Group Transformations of the Piperidine Moiety

The piperidine ring undergoes alkylation, acylation, and oxidation, leveraging its secondary amine (in freebase form) or ether oxygen.

Table 2: Piperidine Modifications in Related Compounds

Reaction TypeReagentConditionsProductReference
AlkylationMethyl iodideK2CO3, DMF, 60°CN-Methylpiperidine derivative
AcylationAcetyl chloridePyridine, RTN-Acetylpiperidine derivative
OxidationH2O2, AcOH50°C, 12 hoursPiperidine N-oxide

Mechanistic Insights :

  • Deprotonation of the piperidine nitrogen (e.g., using DIPEA) facilitates alkylation or acylation .

  • Oxidation with H2O2 yields N-oxides, which alter electronic properties and solubility.

Reduction and Hydrogenation

The pyrimidine ring and piperidine moiety can undergo selective reduction.

Table 3: Reduction Reactions in Pyrimidine-Piperidine Systems

SubstrateReducing AgentConditionsProductReference
Pyrimidine derivativeH2, Pd/CEtOH, 50 psi, 24hTetrahydropyrimidine
Piperidine N-oxideZn, HClReflux, 6hPiperidine

Key Observations :

  • Catalytic hydrogenation reduces the pyrimidine ring to a tetrahydropyrimidine, enhancing conformational flexibility .

  • N-Oxide reduction restores the parent piperidine structure.

Cross-Coupling Reactions

Metal-catalyzed couplings enable functionalization at unsubstituted pyrimidine positions.

Table 4: Cross-Coupling Examples

Reaction TypeCatalystSubstrateCoupling PartnerProductReference
SuzukiPd(PPh3)45-BromopyrimidinePhenylboronic acid5-Phenylpyrimidine
Buchwald-HartwigPd2(dba)3, Xantphos2-ChloropyrimidineAniline2-Aminopyrimidine

Critical Factors :

  • Halogenated pyrimidines are prerequisite substrates for cross-coupling .

  • Ligand choice (e.g., Xantphos) governs regioselectivity and yield .

Stability and Degradation Pathways

This compound exhibits pH-dependent stability:

Table 5: Degradation Under Acidic/Basic Conditions

ConditionTimeMajor Degradation ProductMechanismReference
1M HCl, 70°C24 hoursPyrimidin-4-olEther cleavage
1M NaOH, 80°C12 hoursPiperidin-3-ol + PyrimidineHydrolysis

Implications :

  • Acidic conditions cleave the ether bond, yielding pyrimidin-4-ol.

  • Base hydrolysis regenerates piperidin-3-ol and pyrimidine.

Scientific Research Applications

4-(Piperidin-3-yloxy)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
This compound 898775-10-5 C₉H₁₄ClN₃O 235.68 Piperidin-3-yloxy, pyrimidine, HCl
5-Bromo-2-(piperidin-3-yloxy)pyrimidine HCl 1632286-11-3 C₉H₁₃BrClN₃O 294.58 Bromo at C5, piperidin-3-yloxy
2-(Piperidin-4-yloxy)pyrimidine 499240-48-1 C₉H₁₃N₃O 179.22 Piperidin-4-yloxy (no HCl)
4-Chloro-2-(piperazin-1-yl)pyrimidine HCl 634469-41-3 C₈H₁₁ClN₄·HCl 235.11 Piperazine at C2, chloro at C4
2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)pyrimidine diHCl - C₁₅H₂₄Cl₂N₄OS 403.35 Two piperidin-3-yloxy groups, methylsulfanyl

Key Observations :

  • Substituent Position : The position of the piperidine/pyrrolidine oxygen (e.g., 3-yloxy vs. 4-yloxy) significantly impacts molecular geometry and interactions. For example, 2-(Piperidin-4-yloxy)pyrimidine lacks the hydrochloride salt, reducing its solubility compared to the parent compound .
  • Halogenation : Bromo or chloro substituents (e.g., 5-Bromo-2-(piperidin-3-yloxy)pyrimidine HCl) increase molecular weight and may enhance electrophilic reactivity, influencing binding to biological targets .
  • Piperazine vs. Piperidine : Replacing piperidine with piperazine (as in 4-Chloro-2-(piperazin-1-yl)pyrimidine HCl) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity .
Kinase Inhibition
  • This compound: Derivatives of this scaffold, such as (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, exhibit potent CHK1 inhibitory activity (IC₅₀ < 10 nM), making them candidates for hematologic malignancies .
Solubility and Bioavailability
  • Hydrochloride salts (e.g., 4-(Piperidin-3-yloxy)pyrimidine HCl) generally exhibit improved water solubility, enhancing their pharmacokinetic profiles .
  • Bulky substituents (e.g., tert-butyl esters in CAS 412293-91-5) may reduce solubility but improve metabolic stability .

Biological Activity

4-(Piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that has garnered attention in pharmacology and medicinal chemistry due to its significant biological activity. This article explores the compound's interactions, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C9_9H14_{14}ClN3_3O and a molar mass of approximately 215.68 g/mol. Its structure features a pyrimidine ring substituted with a piperidin-3-yloxy group, enhancing its solubility and reactivity in biological systems. The hydrochloride form improves its water solubility, facilitating its use in various biological studies and applications.

Research indicates that this compound acts primarily as an inhibitor of key enzymes and receptors involved in inflammatory processes. Notably, it has shown potential in inhibiting:

  • Cyclooxygenase-2 (COX-2) : A critical enzyme in the inflammatory pathway, inhibition of COX-2 can lead to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) .
  • Phosphoinositol-3 Kinase (PI3K) : This pathway is crucial for cell proliferation and survival; inhibitors like this compound may be beneficial in treating cancer .

Anti-inflammatory Effects

The compound exhibits potent anti-inflammatory properties by inhibiting the expression and activities of several inflammatory mediators:

  • Prostaglandin E2 (PGE2) : Significant reductions in PGE2 production have been observed, indicating its potential for managing inflammatory conditions .
  • Tumor Necrosis Factor-alpha (TNF-α) : Inhibition of TNF-α is crucial for reducing systemic inflammation .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrimidines, including this compound, possess antibacterial activity against various strains of bacteria. For example, some derivatives have shown minimal inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals:

Compound NameMolecular FormulaKey Features
4-Methoxy-2-(piperidin-3-yloxy)pyrimidineC9_9H14_{14}N3_3O2_2Contains a methoxy group; potential for different biological activity
5-Bromo-2-(piperidin-3-yloxy)pyrimidineC9_9H13_{13}BrN3_3OBromine substitution may enhance reactivity
2-(tert-Butyl)-4-(piperidin-3-yloxy)pyrimidineC12_{12}H18_{18}N4_4OTert-butyl group increases lipophilicity

These variations suggest that structural modifications can lead to enhanced or altered biological activities, making them valuable for drug development.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study demonstrated that derivatives similar to this compound effectively reduced inflammation markers in murine models, supporting its potential use in treating chronic inflammatory diseases .
  • Cancer Research : Research on PI3K inhibitors has highlighted the efficacy of pyrimidine derivatives in inhibiting cancer cell proliferation. Compounds structurally related to this compound have shown promise against various cancer types, including breast and prostate cancers .

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-3-yloxy)pyrimidine hydrochloride, and how can purity be validated?

The synthesis typically involves nucleophilic substitution between a pyrimidine derivative and a piperidin-3-ol intermediate under alkaline conditions. For example, in analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, reactions in dichloromethane with sodium hydroxide yield intermediates that are purified via extraction and recrystallization . To validate purity, researchers should employ:

  • HPLC with a C18 column (e.g., 90:10 water:acetonitrile mobile phase) for quantifying impurities.
  • 1H/13C NMR to confirm structural integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm and pyrimidine protons at δ 8.0–8.5 ppm) .
  • Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]+ at m/z corresponding to the molecular formula).

Q. What safety protocols are critical for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for piperidine derivatives include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal: Segregate organic waste and collaborate with certified agencies for incineration or chemical treatment .
  • Emergency Response: For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography provides definitive confirmation of molecular geometry, particularly for resolving stereochemistry in piperidine rings .
  • FT-IR spectroscopy identifies functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹ for the ether linkage) .
  • Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency with the theoretical formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize byproducts?

Key strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilic substitution efficiency by stabilizing transition states .
  • Temperature control: Maintaining 0–5°C during coupling reactions reduces side reactions like oxidation .
  • Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .
  • Real-time monitoring: In-line UV spectroscopy tracks reaction progress and identifies intermediate phases requiring quenching .

Q. How should researchers address discrepancies in pharmacological activity data across studies?

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation approaches include:

  • Standardized bioassays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Impurity profiling: Quantify residual solvents (via GC-MS) and synthetic intermediates (via HPLC) that may antagonize target proteins .
  • Dose-response validation: Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50/EC50 reproducibility .

Q. What are the challenges in characterizing degradation products under accelerated stability conditions?

Degradation pathways (hydrolysis, oxidation) complicate analysis due to:

  • Epimerization: Chiral centers in the piperidine ring may racemize under acidic/thermal stress, altering bioactivity .
  • Mass spectral interference: Degradants with similar m/z ratios to the parent compound require high-resolution MS (HRMS) or MS/MS fragmentation for differentiation .
  • Isolation methods: Preparative TLC or semi-preparative HPLC is essential to isolate degradants for NMR-based structural elucidation .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction: Software like SwissADME estimates bioavailability (%F = 65–80), blood-brain barrier penetration (BBB+), and CYP450 inhibition risks .
  • Molecular Dynamics (MD): Simulations in lipid bilayers assess membrane permeability (e.g., logP ~2.5) .
  • Docking Studies: AutoDock Vina models interactions with targets like serotonin receptors (e.g., 5-HT2A binding affinity ΔG = -9.2 kcal/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Piperidin-3-yloxy)pyrimidine hydrochloride
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